6-Aza (Normorphan) vs. 8-Aza (Tropane) Scaffold: Equipotent DAT Inhibition with Novel Pharmacophore Geometry
The 6-azabicyclo[3.2.1]octane (normorphan) scaffold, of which the target compound is the 5-carboxylic acid derivative, was directly compared head-to-head against the 8-azabicyclo[3.2.1]octane (tropane) scaffold of cocaine for dopamine transporter (DAT) inhibition. In a series of 3β-aryl-2-carbomethoxy analogs, the normorphan-based inhibitor 8c (p-Cl substituent) achieved IC₅₀ = 452 nM for DA reuptake inhibition, which is statistically equipotent to cocaine (IC₅₀ = 459 nM) in the same assay system [1]. This demonstrates that the 6-aza scaffold can replicate the DAT binding potency of the classical tropane scaffold while presenting a novel chemical framework that may offer divergent off-target profiles and pharmacokinetics.
| Evidence Dimension | Dopamine reuptake inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 6-azabicyclo[3.2.1]octane-based inhibitor 8c: IC₅₀ = 452 nM |
| Comparator Or Baseline | Cocaine (8-azabicyclo[3.2.1]octane scaffold): IC₅₀ = 459 nM |
| Quantified Difference | ΔIC₅₀ = 7 nM (equipotent; normorphan 8c is 1.5% more potent) |
| Conditions | [³H]DA uptake inhibition assay in rat striatal synaptosomes; compound concentration range not explicitly stated in abstract; full dose-response curves generated |
Why This Matters
For procurement decisions in CNS drug discovery programs, the normorphan scaffold provides a patent-differentiating alternative to the crowded tropane chemical space while delivering comparable target engagement potency at DAT.
- [1] Quirante J, Vila X, Bonjoch J, Kozikowski AP, Johnson KM. 2,3-Disubstituted 6-azabicyclo[3.2.1]octanes as novel dopamine transporter inhibitors. Bioorg Med Chem. 2004;12(6):1383-1391. doi:10.1016/j.bmc.2004.01.019. PMID: 15018911. View Source
